molecular formula C21H23NO2 B10790734 2-Methoxy-11-allyloxy-N-methylaporphine

2-Methoxy-11-allyloxy-N-methylaporphine

Cat. No.: B10790734
M. Wt: 321.4 g/mol
InChI Key: DQHOPVHCOMQTNV-GOSISDBHSA-N
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Description

2-Methoxy-11-allyloxy-N-methylaporphine is an aporphine alkaloid characterized by a tetracyclic structure derived from isoquinoline precursors. Its core scaffold includes a benzylisoquinoline backbone modified with methoxy (-OCH₃) and allyloxy (-OCH₂CHCH₂) substitutions at positions 2 and 11, respectively, and an N-methyl group on the nitrogen atom.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-methyl-11-prop-2-enoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H23NO2/c1-4-10-24-19-7-5-6-14-12-18-20-15(8-9-22(18)2)11-16(23-3)13-17(20)21(14)19/h4-7,11,13,18H,1,8-10,12H2,2-3H3/t18-/m1/s1

InChI Key

DQHOPVHCOMQTNV-GOSISDBHSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Class Key Features Example Compounds from Evidence
Aporphine Alkaloids Tetracyclic isoquinoline backbone; substitutions at positions 2, 6, 11 2-Methoxy-11-allyloxy-N-methylaporphine
Phenolic Acids Benzoic acid derivatives with hydroxyl/methoxy groups 3,4,5-Trihydroxybenzoic acid (17), Caffeic acid (20)
Flavones Flavonoid backbone with hydroxyl/methoxy substitutions 5-Hydroxy-3’,4’,7-trimethoxyflavone (23)
Phenylpropanoids C6-C3 backbone (e.g., syringin, caffeic acid derivatives) Syringin (22), (E)-3-(4-methoxyphenyl)-2-propenoic acid (19)

Key Observations :

  • Substituent Diversity: While 2-Methoxy-11-allyloxy-N-methylaporphine features methoxy and allyloxy groups, phenolic acids (e.g., compound 17) and flavones (e.g., compound 23) prioritize hydroxyl and methoxy substitutions. Allyloxy groups are rare in the listed compounds.
  • Backbone Complexity: Aporphines exhibit a rigid tetracyclic structure, whereas flavones and phenylpropanoids have simpler planar or linear scaffolds.

Functional and Pharmacological Comparison

  • Dopaminergic Activity: Aporphine alkaloids like apomorphine are known dopamine agonists, but the pharmacological profile of 2-Methoxy-11-allyloxy-N-methylaporphine remains unstudied in the evidence.
  • Antioxidant Potential: Phenolic acids (e.g., caffeic acid (20)) and flavones (e.g., thalassiolin B (26)) exhibit strong antioxidant properties due to hydroxyl groups . Aporphines may lack comparable activity due to fewer free hydroxyl groups.
  • Antimicrobial Effects : Syringin (22) and chicoric acid (21) show antimicrobial activity, but aporphines typically target neurological pathways rather than microbial systems.

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